What is Salbutamol-d9 (acetate) and its chemical structure
What is Salbutamol-d9 (acetate) and its chemical structure
An In-Depth Technical Guide to Salbutamol-d9 (acetate)
Introduction
Salbutamol-d9 (acetate), also known as Albuterol-d9 (acetate), is the deuterium-labeled form of Salbutamol.[1] It serves as a critical analytical tool, primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques.[2] The stable, heavy isotopes of hydrogen (deuterium) incorporated into the molecule allow it to be distinguished from the unlabeled analyte by its mass, without significantly altering its chemical and physical properties.[3] This ensures similar behavior during sample preparation and chromatographic separation, making it an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping analyses.[3][4][5]
The parent compound, Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][6] It functions by relaxing the smooth muscle of the airways.[1]
Chemical Structure and Properties
Salbutamol-d9 (acetate) is the acetate salt of Salbutamol where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[2][7] This isotopic labeling results in a mass shift that is readily detectable by mass spectrometry.
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Formal Name: α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate[2]
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Synonyms: (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate salt, DL-Salbutamol-d9 acetate[2][7]
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Chemical Formula: C₁₃D₉H₁₂NO₃ · C₂H₄O₂[7]
The structural formula of Salbutamol-d9 is provided below, indicating the positions of the deuterium atoms.
Caption: Chemical structure of Salbutamol-d9.
Quantitative Data
The key quantitative properties of Salbutamol-d9 (acetate) are summarized in the table below. This data is essential for its application in analytical methodologies.
| Property | Value | Source(s) |
| CAS Number | 1781417-68-2, 1173021-73-2 | [1][2] |
| Molecular Weight | 308.42 g/mol | [7] |
| Molecular Formula | C₁₃D₉H₁₂NO₃ · C₂H₄O₂ | [7] |
| Purity (Deuterated Forms) | ≥99% (d₁-d₉) | [2] |
| Parent Compound [M+H]⁺ | m/z 240.2 | [8][9] |
| Parent Compound Product Ion | m/z 148.1 | [8] |
| Deuterated Compound [M+H]⁺ | m/z 249.4 (inferred) | |
| Deuterated Product Ion | m/z 157.1 (inferred) |
Experimental Protocols
Salbutamol-d9 (acetate) is predominantly used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for the determination of Salbutamol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of Salbutamol in human plasma using Salbutamol-d9 as an internal standard.
1. Materials and Reagents:
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Salbutamol reference standard
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Salbutamol-d9 (acetate) internal standard (IS)
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LC-MS grade methanol, acetonitrile, and water[4]
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Ammonium acetate[8]
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Ethyl acetate (for extraction)[8]
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Human plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction):
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Pipette 200 µL of human plasma into a microcentrifuge tube.
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Add 20 µL of Salbutamol-d9 (acetate) working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
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For calibration standards and quality controls, add the corresponding spiking solutions of Salbutamol.
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Vortex mix for 30 seconds.
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Add 1 mL of ethyl acetate to the tube.
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Vortex mix vigorously for 2 minutes to extract the analytes.
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Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 30:70 acetonitrile:5 mM ammonium acetate) and vortex.[8]
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Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
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Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][10]
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Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8][11]
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Mobile Phase: Acetonitrile and 5 mM ammonium acetate (30:70, v/v).[8]
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Flow Rate: 0.8 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
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Ionization Source: Electrospray ionization (ESI) in positive mode.[8]
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Salbutamol Transition: m/z 240.2 → 148.1[8]
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Salbutamol-d9 Transition: m/z 249.4 → 157.1 (inferred)
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4. Data Analysis:
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Integrate the peak areas for both Salbutamol and Salbutamol-d9 for each sample.
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Calculate the peak area ratio (Salbutamol/Salbutamol-d9).
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Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
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Determine the concentration of Salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic receptor signaling cascade initiated by Salbutamol.
Bioanalytical Workflow Using Salbutamol-d9
The following diagram illustrates a typical workflow for the quantification of Salbutamol in a biological sample using Salbutamol-d9 (acetate) as an internal standard.
Caption: Workflow for bioanalytical quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]
- 8. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. auctoresonline.org [auctoresonline.org]
